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molecular formula C7H6N2OS B1294697 2-Amino-4-hydroxybenzothiazole CAS No. 7471-03-6

2-Amino-4-hydroxybenzothiazole

Cat. No. B1294697
M. Wt: 166.2 g/mol
InChI Key: PFQJPSASUCHKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312219B2

Procedure details

A solution of AlCl3 (5 mmole) in EtSH (10 mL) was cooled to 0° C. and treated with 2-amino-4-methoxybenzothiazole (1 mmole). The mixture was stirred at 0–5° C. for 2 h. Evaporation and extraction gave 2-amino-4-hydroxybenzothiazole as white solid.
Name
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[NH2:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15]C)[C:9]=2[N:10]=1>CCS>[NH2:5][C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[C:9]=2[N:10]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCS
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)OC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0–5° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation and extraction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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